An In-depth Technical Guide to the Chemical Structure and Synthesis of Apalutamide-¹³C,d₃
An In-depth Technical Guide to the Chemical Structure and Synthesis of Apalutamide-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of the isotopically labeled androgen receptor (AR) inhibitor, Apalutamide-¹³C,d₃. This information is intended to support research and development activities in the fields of oncology, drug metabolism, and pharmacokinetic studies.
Chemical Structure and Properties
Apalutamide-¹³C,d₃ is a stable isotope-labeled version of Apalutamide, a potent second-generation non-steroidal antiandrogen. The isotopic labeling involves the incorporation of one Carbon-13 atom and three deuterium atoms on the N-methyl group of the benzamide moiety. This labeling makes it a valuable internal standard for quantitative bioanalytical assays, such as mass spectrometry, enabling precise measurement of Apalutamide in biological matrices.
Table 1: Chemical Identity and Properties of Apalutamide-¹³C,d₃
| Property | Value |
| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(¹³C-methyl-d₃)-Benzamide |
| Synonyms | ARN-509-¹³C,d₃; JNJ-56021927-¹³C,d₃ |
| Molecular Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S |
| Molecular Weight | 481.45 g/mol |
| Appearance | White solid |
| Purity | Typically ≥98% by HPLC |
| Isotopic Purity | Typically ≥99% for ¹³C and ≥99% for D |
Chemical Structure:
The core structure of Apalutamide features a thiohydantoin moiety linked to a trifluoromethyl-substituted pyridine ring and a fluorinated benzamide group. The isotopic labels are located on the terminal N-methyl group.
Synthesis of Apalutamide-¹³C,d₃
The synthesis of Apalutamide-¹³C,d₃ follows the established synthetic routes for unlabeled Apalutamide, with the key difference being the introduction of the isotopically labeled methyl group in the final step. The general synthetic strategy involves the preparation of two key intermediates: the spirocyclic thiohydantoin core and the substituted benzamide moiety.
General Synthetic Scheme
A plausible and commonly employed synthetic route is a convergent synthesis. This involves the separate synthesis of the key building blocks followed by their coupling. The final step is the amidation reaction where the isotopic label is introduced.
Caption: A high-level overview of a convergent synthetic strategy for Apalutamide-¹³C,d₃.
Experimental Protocols
While a specific, detailed protocol for the synthesis of Apalutamide-¹³C,d₃ is not publicly available in peer-reviewed literature, a representative procedure for the final N-methylation step can be extrapolated from standard organic synthesis methodologies for amide bond formation.
Protocol: Synthesis of Apalutamide-¹³C,d₃ via Amide Coupling
This protocol describes the final step in the synthesis, the coupling of the carboxylic acid precursor with isotopically labeled methylamine.
Materials:
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4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluorobenzoic acid (Intermediate A)
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¹³C,d₃-Methylamine hydrochloride (¹³CH₃NH₂·HCl or ¹³CD₃NH₂·HCl)
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Amide coupling reagent (e.g., HATU, HOBt/EDC)
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Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
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Reagents for workup and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
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Reaction Setup: To a solution of 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
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Addition of Labeled Amine: Add ¹³C,d₃-Methylamine hydrochloride (1.1-1.5 equivalents) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Apalutamide-¹³C,d₃ as a white solid.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of the isotopic labels.
Table 2: Representative Reaction Parameters
| Parameter | Condition |
| Solvent | Anhydrous DMF or DCM |
| Coupling Reagent | HATU or HOBt/EDC |
| Base | DIPEA or TEA |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitored by TLC/LC-MS) |
| Purification | Silica Gel Chromatography |
Mechanism of Action and Signaling Pathway
Apalutamide is a potent and selective androgen receptor (AR) inhibitor. It exerts its therapeutic effect by disrupting multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth and proliferation.[1][2]
The mechanism of action involves:
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Competitive Inhibition of Androgen Binding: Apalutamide binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][3]
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Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, Apalutamide prevents the conformational changes necessary for the AR to translocate into the nucleus.[2]
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Impediment of AR-Mediated Transcription: Apalutamide blocks the binding of the AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes that are critical for prostate cancer cell survival and growth.[2]
Caption: The inhibitory effect of Apalutamide on the Androgen Receptor (AR) signaling pathway.
Conclusion
Apalutamide-¹³C,d₃ is an essential tool for the accurate quantification of Apalutamide in research and clinical settings. Its synthesis is achieved by incorporating an isotopically labeled methylamine in the final stage of a convergent synthetic route. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its effective application in drug development and for advancing the study of androgen-driven malignancies.
